molecular formula C23H23N3O2 B2735280 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 946216-47-3

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2735280
CAS No.: 946216-47-3
M. Wt: 373.456
InChI Key: YSXHCUCWBPVNMA-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a p-tolyl group at position 6 and a 4-(indolin-1-yl)-4-oxobutyl chain at position 2. The indolin-1-yl moiety introduces a bicyclic heteroaromatic system, while the oxobutyl linker provides conformational flexibility.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)20-12-13-23(28)26(24-20)15-4-7-22(27)25-16-14-19-5-2-3-6-21(19)25/h2-3,5-6,8-13H,4,7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHCUCWBPVNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable electrophile.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific oncogenic pathways or the induction of apoptosis in cancer cells.

Case Study:
A study demonstrated that derivatives of pyridazinones were effective against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing IC50 values in the micromolar range.

Neuroprotective Effects

The indolin structure is linked to neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study:
In vitro studies showed that similar compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic benefits for neurodegenerative disorders. The neuroprotective effects were evaluated using models of oxidative stress induced by hydrogen peroxide.

Anti-inflammatory Properties

Research indicates that pyridazinone derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Case Study:
Experimental models demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models of arthritis, suggesting a potential application in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryInhibition of cytokine production

Mechanism of Action

The mechanism of action of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

Pyridazinone derivatives often exhibit pharmacological activity modulated by substituents on the core ring. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Key Features
2-(4-(Indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one (Target) 4-(Indolin-1-yl)-4-oxobutyl p-Tolyl C₂₃H₂₄N₄O₂ Flexible oxobutyl linker; indole-derived moiety
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one 2-(4-Methylpiperazin-1-yl)-2-oxoethyl p-Tolyl C₁₈H₂₂N₄O₂ Piperazine ring; shorter carbonyl linker
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl Morpholinyl C₂₀H₂₂FN₅O₃ Fluorophenyl-piperazine; morpholine substituent
6-(3-Methoxyphenyl)pyridazin-3(2H)-one H 3-Methoxyphenyl C₁₁H₁₀N₂O₂ Minimal substitution; methoxy group for electronic modulation

Key Structural Differences and Implications

  • Target Compound vs. Piperazine derivatives, however, may exhibit enhanced solubility due to their basic nitrogen atoms . The 4-oxobutyl linker in the target compound introduces greater conformational flexibility compared to the shorter 2-oxoethyl chain in , which could influence binding kinetics or off-target effects.
  • Target Compound vs.

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

  • Indolin-1-yl vs. Piperazinyl Groups: Indolin-1-yl’s aromaticity may favor interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), while piperazinyl groups () could engage in hydrogen bonding or cation-π interactions .

Biological Activity

The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one belongs to the pyridazinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2

This indicates a complex arrangement that contributes to its biological properties.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specific studies have noted that these compounds can induce apoptosis in leukemia cells at concentrations lower than 2 µM .

Anti-inflammatory Effects

Pyridazinones are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation through several pathways:

  • Cyclooxygenase Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. In vivo studies demonstrated efficacy in reducing edema in animal models .

Antimicrobial Activity

The antimicrobial potential of pyridazinones is well-documented, with various derivatives exhibiting activity against both bacterial and fungal strains:

  • In Vitro Studies : Compounds similar to the target molecule have been tested against pathogens, showing significant inhibition of growth. This activity is crucial for developing new antibiotics .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Ahmad et al., 20106-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamoylphenyl)-4,5-dihydropyridazine-3(2H)-oneAnticancerHigh effectiveness against leukemia cell lines at < 2 µM
Cunha et al., 2003Pyridazinone derivativesAnti-inflammatorySignificant COX-2 inhibition; effective in reducing rat paw edema
Özdemir et al., 2019Various pyridazinonesAntimicrobialEffective against multiple bacterial strains; potential for new antibiotic development

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